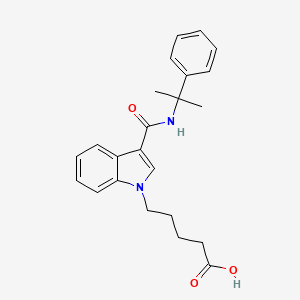![molecular formula C30[13C]4H66 B1164620 10-PAHSA 13C4](/img/no-structure.png)
10-PAHSA 13C4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-PAHSA As other FAHFAs improve glucose tolerance, stimulate insulin secretion, and have anti-inflammatory effects, 10-PAHSA may be a bioactive lipid with roles in metabolic syndrome and inflammation.
Wissenschaftliche Forschungsanwendungen
Environmental Monitoring and Health Risk Assessment : PAHs (Polycyclic Aromatic Hydrocarbons) are environmental pollutants linked to adverse health effects, including cancer. Research on PAHs, including 10-PAHSA, often focuses on their detection, quantification, and understanding their impact on human health. For instance, Li et al. (2014) developed a method for quantifying methylnaphthalenes and PAH metabolites in human urine, demonstrating its utility as a biomarker for non-occupational exposure to these compounds (Li et al., 2014).
Toxicity and Public Health : Research on PAHs also involves studying their toxicity and implications for public health. Ankley et al. (1994) investigated the toxicity of sediments contaminated with PAHs under UV light, highlighting the potential risks to benthic organisms (Ankley et al., 1994).
Remediation of Polluted Environments : The study of PAHs extends to developing methods for the remediation of polluted environments. Wang et al. (2018) proposed a transmembrane transport theory for PAHs and applied 13C stable isotope techniques to trace the transport of PAHs, suggesting new strategies for the bioremediation of oil-polluted soil (Wang et al., 2018).
Analytical Methods Development : The development of analytical methods for PAH detection is a critical area of research. Jiang et al. (2019) developed a method for high-throughput quantitative analysis of PAH metabolites in urine, enhancing the ability to study PAH exposure in the general population (Jiang et al., 2019).
Investigation of PAHs in Different Environments : Studies also focus on measuring and identifying the sources of PAHs in various environments, such as in air, water, and soil. For instance, Shahsavani et al. (2017) examined the concentration and sources of particulate-bound PAHs in urban and suburban areas in Iran, providing insights into environmental pollution and its management (Shahsavani et al., 2017).
Health Impact Studies : Research also includes assessing the health impacts of PAH exposure. Slezakova et al. (2014) evaluated the levels of particulate-bound PAHs in indoor air influenced by tobacco smoke, emphasizing the need to understand PAHs' negative impacts on human health (Slezakova et al., 2014).
Diabetes Research : In the field of diabetes research, Sokołowska et al. (2022) investigated the therapeutic potential of Palmitic Acid Hydroxy Stearic Acid (PAHSA) isomers in a diabetes model, indicating their possible use in treating the disease (Sokołowska et al., 2022).
Eigenschaften
Produktname |
10-PAHSA 13C4 |
|---|---|
Molekularformel |
C30[13C]4H66 |
Synonyme |
10-[(1-oxohexadecyl-1,2,3,4-13C4)oxy]-octadecanoic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



